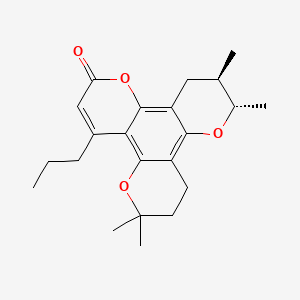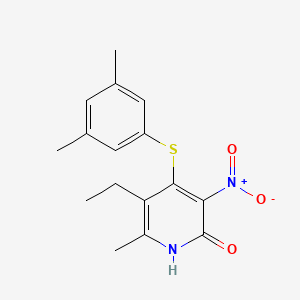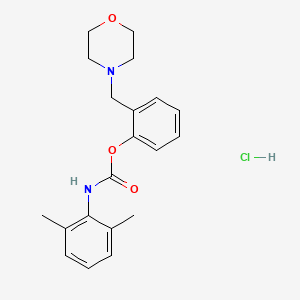
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves several steps. The process typically starts with the reaction of 2,6-dimethylphenyl isocyanate with 2-(4-morpholinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester
Uniqueness
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to its specific structure, which includes a morpholine ring. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
130533-77-6 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-15-6-5-7-16(2)19(15)21-20(23)25-18-9-4-3-8-17(18)14-22-10-12-24-13-11-22;/h3-9H,10-14H2,1-2H3,(H,21,23);1H |
InChI Key |
SMYSRSCNXGZODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


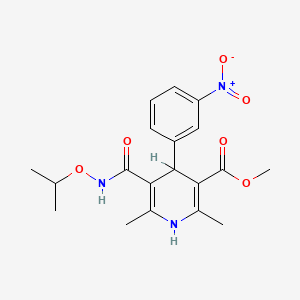

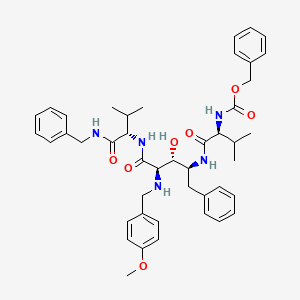
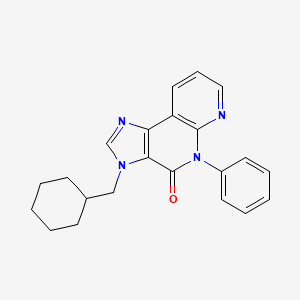
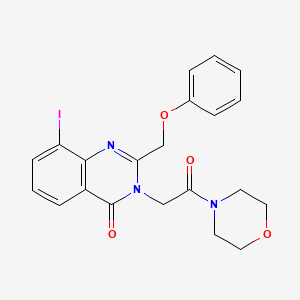
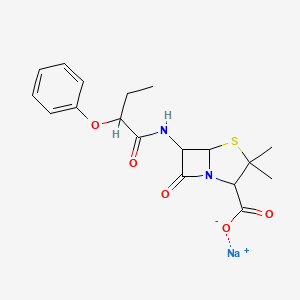
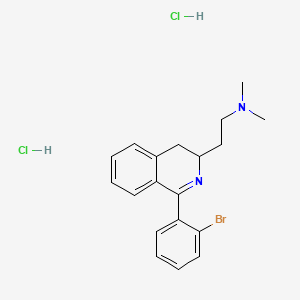

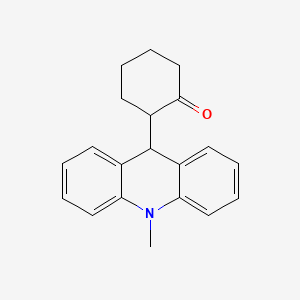
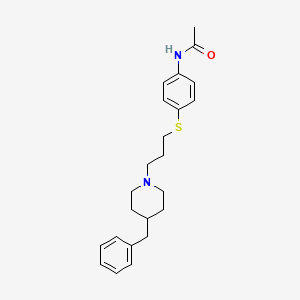
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

